Depropylamino-3-methyl Propafenone-d5
Description
Depropylamino Chloro Propafenone-d5 (CAS: 1346598-65-9) is a deuterated analog of Propafenone, a class IC antiarrhythmic agent. This compound serves as a labeled impurity in pharmaceutical analysis, critical for quality control and regulatory compliance. Its molecular formula is C₁₈H₁₄D₅ClO₃, with a molecular weight of 323.83 g/mol . Structurally, it features a chlorine substituent at the 3-position of the propoxy chain and five deuterium atoms, enhancing its utility as an internal standard in mass spectrometry due to isotopic stability and minimal interference with non-deuterated analytes .
Propafenone undergoes extensive metabolism, and impurities like Depropylamino Chloro Propafenone-d5 arise during synthesis or degradation. Its labeled form aids in tracking impurity profiles, ensuring batch consistency and safety in drug manufacturing .
Properties
Molecular Formula |
C₁₉H₁₇D₅O₃ |
|---|---|
Molecular Weight |
303.41 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Data of Depropylamino Chloro Propafenone-d5 and Related Compounds
Key Research Findings
Substituent Effects: The chloro group in Depropylamino Chloro Propafenone-d5 increases electrophilicity compared to the hydroxy analog, influencing its reactivity in degradation studies . The β-D-glucuronide metabolite (Propafenone-d5 β-D-Glucuronide) is pivotal in elucidating Phase II metabolism, with a 10mg sample priced at $39,701 for pharmacokinetic assays .
Isotopic Labeling: Deuterium labeling (d5) minimizes metabolic interference, enabling precise quantification of Propafenone and its impurities in biological matrices .
Structural Isomerism :
- The (2E)-Dehydro variant introduces a double bond, altering polarity and retention times in HPLC analyses, critical for separating co-eluting impurities .
Salt Forms: Hydrochloride and oxalate salts enhance stability and solubility.
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